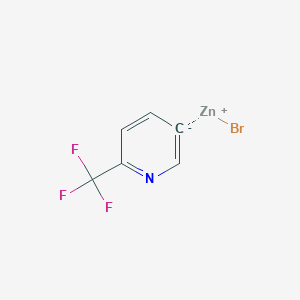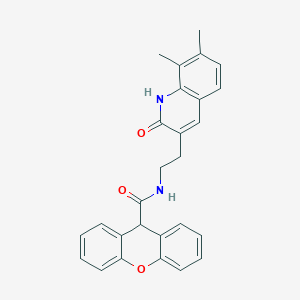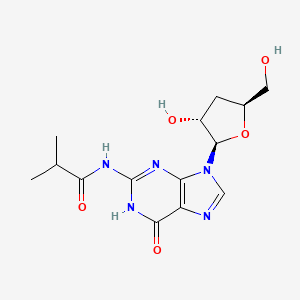
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide is an organozinc compound that features a trifluoromethyl group attached to a pyridine ring, with a zinc bromide moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)pyridin-3-yl)zinc bromide typically involves the reaction of 6-(trifluoromethyl)pyridine with a zinc reagent. One common method is the halogen-metal exchange reaction, where 6-(trifluoromethyl)pyridine is treated with a zinc bromide solution in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and other organometallic reagents.
Catalysts: Palladium or nickel catalysts are often used to facilitate coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the pyridine ring and the organic halide.
Applications De Recherche Scientifique
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used to synthesize biologically active compounds for research in drug discovery.
Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those containing fluorinated pyridine moieties.
Mécanisme D'action
The mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)zinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom coordinates with the bromide, making the pyridine ring more reactive towards electrophiles. This coordination facilitates the formation of new bonds, allowing the compound to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the zinc bromide moiety.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of zinc bromide.
Uniqueness
(6-(Trifluoromethyl)pyridin-3-yl)zinc bromide is unique due to its combination of a trifluoromethyl group and a zinc bromide moiety, which imparts distinct reactivity and utility in organic synthesis. This combination allows for selective and efficient formation of carbon-carbon bonds, making it a valuable reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C6H3BrF3NZn |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
bromozinc(1+);6-(trifluoromethyl)-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-3-1-2-4-10-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
XLWZPSZXGIUWMM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC=[C-]1)C(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14100483.png)
![3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14100491.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14100499.png)
![N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14100506.png)

![6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14100523.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100535.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100544.png)
![(1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1](/img/structure/B14100546.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100551.png)
![N-(3-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100556.png)

